PD 102807
Description
Overview of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Subtypes (M1-M5) in Biological Systems
Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are activated by the endogenous neurotransmitter acetylcholine. wikipedia.orgmdpi.com There are five distinct subtypes of mAChRs, designated M1 through M5, each with a unique tissue distribution and signaling profile. wikipedia.orgnih.gov These subtypes are broadly classified based on their primary G protein-coupling preference. The M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. wikipedia.orgnih.govphysiology.org In contrast, the M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and modulate ion channel activity. wikipedia.orgnih.gov
These receptors are widely expressed throughout the central and peripheral nervous systems, where they mediate a vast array of physiological functions. nih.govyoutube.com For instance, M1 receptors are abundant in the brain and autonomic ganglia and are implicated in cognitive processes. mdpi.comyoutube.com M2 receptors are predominantly found in the heart, where they regulate heart rate, and also on presynaptic nerve terminals, where they act as autoreceptors to inhibit further acetylcholine release. youtube.comwikipedia.org M3 receptors are located in smooth muscle, and glands, and are involved in contraction and secretion. physiology.orgyoutube.com M4 receptors are primarily found in the central nervous system, particularly in the striatum, and play a role in locomotor control. consensus.appnih.govbiorxiv.org The M5 receptor is less well-characterized but is present in the brain and is thought to be involved in processes like vasodilation. wikipedia.orgphysiology.orgconsensus.app
Historical Context of mAChR Antagonist Development in Research
The development of antagonists for mAChRs has a long history, rooted in the use of naturally occurring compounds like atropine (B194438) and scopolamine (B1681570) from plants such as Atropa belladonna. wikipedia.org These non-selective antagonists block the effects of acetylcholine at all muscarinic receptor subtypes and have been instrumental in defining the physiological roles of the parasympathetic nervous system. mdpi.comwikipedia.org
The realization that multiple mAChR subtypes existed spurred efforts to develop subtype-selective antagonists. mdpi.com The discovery of pirenzepine, which shows a higher affinity for the M1 receptor, was a significant breakthrough. mdpi.com This discovery paved the way for the development of a wide range of synthetic antagonists with varying degrees of selectivity for the different mAChR subtypes. The quest for subtype-selective antagonists has been challenging due to the highly conserved nature of the orthosteric binding site for acetylcholine across the five subtypes. nih.govpnas.org Despite this, medicinal chemists have successfully created compounds that can differentiate between the subtypes, providing valuable tools for dissecting their individual functions in complex biological systems. nih.gov The development of selective M4 receptor antagonists, for example, has been a focus of research for potential therapeutic applications in movement disorders. nih.govbiorxiv.org
Emergence of Biased Agonism in G Protein-Coupled Receptor (GPCR) Research
The classical understanding of GPCR signaling was that a receptor existed in a simple on-off state. However, this model has been refined with the emergence of the concept of "biased agonism" or "functional selectivity". nih.govnih.govfrontiersin.org This paradigm posits that a single GPCR can adopt multiple active conformations upon binding to different ligands. nih.gov These distinct conformations can then preferentially activate some downstream signaling pathways over others. nih.govfrontiersin.org
For many GPCRs, signaling is not limited to G protein activation. They can also signal through other transducer proteins, most notably β-arrestins. nih.govnih.gov Biased agonism is often described in terms of a ligand's ability to selectively promote either G protein-dependent or β-arrestin-dependent signaling. frontiersin.orgresearchgate.net A "G protein-biased" agonist would primarily activate G protein pathways, while a "β-arrestin-biased" agonist would preferentially engage β-arrestin-mediated signaling cascades. frontiersin.org This phenomenon has profound implications for drug discovery, as it suggests that ligands can be designed to selectively activate therapeutically beneficial pathways while avoiding those that lead to undesirable side effects. researchgate.netbenthamdirect.comescholarship.org
Rationale for Investigating Selective and Biased Ligands for mAChRs in Academic Research
The development of selective and biased ligands for mAChRs is driven by the need for more precise pharmacological tools and potentially more effective therapeutics. nih.govnih.gov Due to the widespread expression and diverse functions of the five mAChR subtypes, non-selective ligands often produce a range of on-target side effects. nih.gov Subtype-selective ligands can help to isolate the function of a single receptor subtype, providing clearer insights into its physiological role. nih.govbiorxiv.org
The concept of biased agonism adds another layer of sophistication to this endeavor. nih.govnih.gov Even at a single mAChR subtype, the activation of different signaling pathways can lead to distinct physiological outcomes. For example, for a given receptor, G protein signaling might mediate a therapeutic effect, while β-arrestin signaling could be responsible for receptor desensitization or adverse effects. researchgate.netescholarship.org A biased agonist that selectively activates the desired pathway could therefore offer a superior therapeutic profile compared to a conventional, non-biased agonist. benthamdirect.comnih.gov The investigation of biased ligands like PD 102807 is therefore crucial for advancing our understanding of mAChR signaling and for the rational design of next-generation drugs targeting this important receptor family. nih.govnih.gov
The Evolving Pharmacological Profile of this compound
Initially, this compound was identified and characterized as a selective antagonist for the M4 muscarinic acetylcholine receptor. wikipedia.orgnih.govbiocrick.com Research demonstrated its higher affinity for the M4 subtype compared to the other four mAChR subtypes. medchemexpress.com However, more recent investigations have revealed a more complex and intriguing pharmacological profile for this compound. A 2015 study identified this compound as a biased M3 ligand. nih.gov This research showed that while this compound does not induce the canonical Gq-mediated calcium mobilization typically associated with M3 receptor activation, it does promote β-arrestin recruitment and subsequent signaling through a G protein-independent pathway. nih.gov Specifically, it was found to activate AMP-activated protein kinase (AMPK) in an M3 receptor- and β-arrestin-dependent manner. nih.gov
This dual characterization of this compound, first as a selective M4 antagonist and later as a biased M3 ligand, highlights the evolving understanding of GPCR pharmacology and the importance of comprehensively characterizing the signaling properties of chemical probes.
Chemical and Pharmacological Data of this compound
| Property | Value | Source |
| IUPAC Name | ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-(12H)-isoquino[1,2-b]pyrrolo[3,2-f] nih.govwikipedia.orgbenzoxazine-1-carboxylate | wikipedia.org |
| Molecular Formula | C23H24N2O4 | wikipedia.org |
| Molar Mass | 392.455 g·mol−1 | wikipedia.org |
| Initial Characterization | Selective M4 muscarinic receptor antagonist | wikipedia.orgnih.gov |
| Re-characterized as | Biased M3 muscarinic receptor ligand | nih.gov |
This compound Antagonist Activity at Muscarinic Receptors
The following table summarizes the antagonist potency of this compound at the different human muscarinic receptor subtypes, as initially determined.
| Receptor Subtype | IC50 (nM) | Fold Selectivity vs. M4 | Source |
| M1 | 6559 | 72 | medchemexpress.com |
| M2 | 3441 | 38 | medchemexpress.com |
| M3 | 950 | 10 | medchemexpress.com |
| M4 | 90.7 | 1 | medchemexpress.com |
| M5 | 7412 | 82 | medchemexpress.com |
Biased Signaling Profile of this compound at the M3 Receptor
This table outlines the key findings from the study that identified this compound as a biased M3 ligand.
| Signaling Pathway | Effect of this compound | Source |
| Calcium Mobilization (Gq-mediated) | No induction; inhibits methacholine-induced mobilization | nih.gov |
| β-Arrestin Recruitment | Induced | nih.gov |
| AMPK Phosphorylation | Induced (Gq-independent, β-arrestin-dependent) | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-28-23(26)20-13(2)24-18-7-8-19-17(21(18)20)12-25-10-9-14-11-15(27-3)5-6-16(14)22(25)29-19/h5-8,11,22,24H,4,9-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDUJINYXKGZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C3=C(C=C2)OC4C5=C(CCN4C3)C=C(C=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407355 | |
| Record name | PD 102807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-91-1 | |
| Record name | Ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-12H-isoquino[1,2-b]pyrrolo[3,2-f][1,3]benzoxazine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD-102807 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD 102807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-102807 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7U96364HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pd 102807 As a Research Tool for Machr Subtype Differentiation
Initial Characterization of PD 102807 as an M4 mAChR Antagonist in Research Models
This compound was originally described as a selective M4 mAChR antagonist in 1997 through studies combining radioligand binding assays in cell lines overexpressing mAChRs and functional assays in rodent tissues. nih.govle.ac.uk Subsequent studies have consistently confirmed its selectivity for the M4 mAChR. nih.govle.ac.uk While initially characterized for its M4 antagonistic properties, more recent research has also identified this compound as a biased M3 mAChR ligand, demonstrating non-M4 activities in specific cellular contexts. nih.govle.ac.ukatsjournals.orgnih.govnih.gov
Selectivity Profile Against M1, M2, M3, and M5 mAChRs in Research
This compound exhibits a notable selectivity profile across the mAChR subtypes. It is considered an M4 mAChR preferring antagonist. medchemexpress.comresearchgate.net Studies have reported IC50 values indicating significantly lower potency at M1, M2, M3, and M5 receptors compared to M4. For human receptors, reported IC50 values are 91 nM for M4, 6558.7 nM for M1, 3440.7 nM for M2, 950.0 nM for M3, and 7411.7 nM for M5. medchemexpress.comdcchemicals.comrndsystems.com This translates to a substantial fold selectivity for M4 over the other subtypes, with reported ranges of 7-28 nM affinity for M4, 14-36-fold selectivity over M3, and 76-2600-fold selectivity over M1, M2, and M5 mAChRs. medchemexpress.comresearchgate.netmedchemexpress.com
| mAChR Subtype | IC50 (nM) | Fold Selectivity vs M4 |
|---|---|---|
| M4 | 91.0 | 1x |
| M1 | 6558.7 | ~72x |
| M2 | 3440.7 | ~38x |
| M3 | 950.0 | ~10x |
| M5 | 7411.7 | ~82x |
Note: IC50 values are approximate and may vary depending on the specific assay conditions and source.
Early Radioligand Binding Assays in Overexpressing Cell Lines (e.g., Chinese Hamster Ovary Cells)
Early characterization of this compound's selectivity heavily relied on radioligand binding assays conducted in cell lines, such as Chinese Hamster Ovary (CHO) cells, engineered to overexpress specific human or rodent mAChR subtypes. nih.govle.ac.ukacs.org These assays, often employing radiolabeled ligands like [³H]-NMS, allowed researchers to determine the binding affinity (Ki or IC50) of this compound for each subtype under controlled conditions. acs.orgguidetopharmacology.org This approach was instrumental in establishing the initial M4-preferring profile of the compound. le.ac.uknih.govmedchemexpress.comdcchemicals.com
Functional Assays in Rodent Tissues for Initial Selectivity Assessment
In addition to binding studies, functional assays in various rodent tissues were crucial for the initial assessment of this compound's selectivity. nih.govle.ac.uk These assays measure the compound's ability to antagonize mAChR-mediated responses in a physiological context. While radioligand binding provides information on receptor occupancy, functional assays reveal the downstream effects of antagonist binding. Studies in rodent tissues helped to confirm the M4 antagonistic activity and provided insights into its effects on different organ systems where mAChRs are expressed. le.ac.ukmedchemexpress.comdcchemicals.com However, it's worth noting that pharmacological profiles in native tissues can sometimes show "atypical" characteristics compared to recombinant systems, highlighting the importance of using multiple approaches. researchgate.net
Methodological Considerations in Determining mAChR Selectivity in Research
Determining the precise mAChR selectivity of a compound like this compound in research involves careful consideration of various methodological approaches. The choice of assay, the biological system used (recombinant cells vs. native tissues), and the specific conditions can all influence the observed selectivity profile.
Competitive Binding Assays with Radiolabeled Ligands
Competitive binding assays using radiolabeled ligands are a standard method for quantifying the affinity of a compound for a receptor. researchgate.netics.org In these assays, increasing concentrations of the unlabeled compound (this compound) compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]-NMS) for binding sites on the receptor. acs.org By measuring the displacement of the radiolabeled ligand, researchers can determine the inhibition constant (Ki) or IC50 value, which reflects the compound's binding affinity. Performing these assays with membranes from cells or tissues expressing individual mAChR subtypes allows for the direct comparison of affinity across subtypes and the determination of selectivity ratios. researchgate.netics.org
Comparison with Other Known mAChR Antagonists in Research
Comparing the pharmacological profile of this compound with that of other well-characterized mAChR antagonists is essential for contextualizing its selectivity. researchgate.netics.org Researchers often include known selective or non-selective antagonists (such as pirenzepine, AF-DX 116, atropine (B194438), or darifenacin) in their binding and functional assays to benchmark the potency and selectivity of this compound. researchgate.netics.orgcapes.gov.br This comparative approach helps to validate the findings and provides a clearer understanding of where this compound fits within the spectrum of available mAChR research tools. researchgate.net
Compound Information
Elucidation of Biased Signaling by Pd 102807 in Research
Identification of PD 102807 as a Biased M3 mAChR Ligandnih.govnih.govatsjournals.orgatsjournals.org
Initially characterized as a selective antagonist for the M4 muscarinic receptor, this compound has been re-evaluated and identified as a biased ligand for the M3 mAChR. atsjournals.org This discovery has been pivotal, as the lack of known biased M3 ligands had previously limited investigations into Gq-protein-independent signaling by this receptor. nih.govatsjournals.org Biased agonism describes the ability of a ligand to selectively engage specific intracellular signaling pathways over others at the same receptor. In the case of this compound, it preferentially activates G protein-coupled receptor kinase (GRK)/β-arrestin-dependent pathways while simultaneously inhibiting the canonical Gq protein-mediated signaling. nih.govnih.gov
Experimental Systems for Studying Biased Signaling (e.g., HEK293 cells, hTERT-immortalized Airway Smooth Muscle Cells)nih.govatsjournals.orgatsjournals.orguts.edu.au
The characterization of this compound's biased signaling has been facilitated by specific in vitro models. Human Embryonic Kidney 293 (HEK293) cells are a widely used experimental system for studying GPCRs due to their robust growth and amenability to transfection. plos.org Researchers used a reductionist model of HEK293 cells that heterologously expressed an M3-arrestin Bioluminescence Resonance Energy Transfer (BRET) pair. nih.govatsjournals.org This system was instrumental in screening ligands and directly measuring their ability to induce β-arrestin recruitment to the M3 mAChR. nih.govatsjournals.org
To investigate the functional consequences in a more physiologically relevant context, studies have utilized human telomerase reverse transcriptase (hTERT)-immortalized human airway smooth muscle (ASM) cells. nih.govnih.govatsjournals.org These cells are an established model as they mirror the proliferative and inflammatory characteristics of primary ASM cells, providing a reliable and sustainable resource for research. uts.edu.aunih.gov The use of hTERT-immortalized ASM cells, which endogenously express M3 mAChRs, allowed for the examination of this compound's effects on downstream cellular functions. nih.govatsjournals.org
Distinction from Canonical M3-Gq/Calcium Signalingnih.govatsjournals.orgnih.gov
The canonical signaling pathway for the M3 mAChR involves its coupling to the Gq subunit of heterotrimeric G proteins. nih.gov Activation by a typical agonist, such as methacholine (B1211447) (MCh), triggers this Gq pathway, leading to phospholipase C activation and a subsequent increase in intracellular calcium mobilization. nih.govbpsbioscience.com This calcium signal is a key trigger for physiological responses like smooth muscle contraction. nih.gov
This compound's signaling profile is distinct because it does not activate this pathway. Instead, it acts as a competitive antagonist of M3-mediated, Gq-dependent calcium mobilization. nih.govatsjournals.orgatsjournals.org Studies have shown that this compound inhibits the calcium release induced by MCh. nih.govnih.gov However, despite blocking this canonical Gq pathway, this compound was found to actively promote β-arrestin recruitment, a clear demonstration of biased signaling where one pathway is inhibited while another is activated. atsjournals.orgatsjournals.org
The following table summarizes the differential effects of a canonical agonist (Methacholine) versus the biased ligand (this compound) at the M3 mAChR.
| Ligand | M3-Gq Pathway Activation | Intracellular Calcium Mobilization | β-Arrestin Recruitment |
| Methacholine (MCh) | Activates | Increases | Induces |
| This compound | Inhibits | Does not induce; blocks MCh-induced mobilization nih.govnih.gov | Induces nih.govatsjournals.org |
Mechanisms of Biased Signaling by PD 102807nih.govatsjournals.orgnih.gov
The mechanism by which this compound exerts its biased effects involves a Gq-independent pathway that relies on a different set of intracellular signaling proteins. This non-canonical pathway is dependent on the coordinated action of G protein-coupled receptor kinases (GRKs) and β-arrestins. nih.govatsjournals.orgnih.gov
GRK-/β-Arrestin-Dependent Pathwaysnih.govnih.govatsjournals.org
Research has established that this compound promotes signaling that is dependent on GRKs and β-arrestins. nih.govnih.gov This mode of action is separate from the Gq-protein activation associated with canonical M3 agonists. nih.gov The signaling initiated by this compound leads to the phosphorylation of downstream effectors like AMP-activated protein kinase (AMPK) and acetyl-coenzyme A carboxylase (ACC). nih.govnih.gov Crucially, the induction of this phosphorylation is not prevented by Gq inhibitors but is inhibited by the knockdown of β-arrestin 1 or GRKs, confirming the pathway's identity. nih.govnih.gov
A key event in the biased signaling cascade of this compound is the physical recruitment of β-arrestin to the M3 mAChR. nih.govatsjournals.org Using BRET assays in HEK293 cells, studies have demonstrated that this compound directly induces β-arrestin recruitment. nih.govatsjournals.org This finding was anomalous when compared to other muscarinic ligands, for which the level of arrestin recruitment generally correlated with their ability to mobilize calcium. atsjournals.orgatsjournals.org this compound was the exception, inducing robust arrestin recruitment without causing any calcium mobilization, thereby identifying it as an arrestin-biased M3 ligand. atsjournals.orgatsjournals.org
G protein-coupled receptor kinases 2 and 3 (GRK2/3) have been identified as crucial mediators of the biased signaling initiated by this compound. nih.govatsjournals.org The role of these specific kinases was confirmed using siRNA knockdown experiments in ASM cells. The knockdown of GRK2/3 was shown to fully inhibit the phosphorylation of AMPK and ACC that is induced by this compound. nih.gov In contrast, the same GRK2/3 knockdown had no effect on the AMPK phosphorylation induced by the canonical agonist MCh, which is Gq-dependent. nih.govnih.gov This demonstrates that GRK2/3 are specific and essential regulators for the non-canonical, biased M3 signaling pathway activated by this compound, but not for the canonical Gq-mediated pathway. nih.govatsjournals.org
The table below details the findings from knockdown experiments that elucidate the signaling pathway components.
| Condition | Downstream Effect Measured | Effect of this compound | Conclusion |
| Control (No Knockdown) | p-AMPK / p-ACC Induction | Significant Increase nih.gov | This compound activates a signaling pathway. |
| β-arrestin 1 Knockdown | p-AMPK / p-ACC Induction | Inhibited nih.govnih.gov | The pathway is dependent on β-arrestin 1. |
| GRK2/3 Knockdown | p-AMPK / p-ACC Induction | Fully Inhibited nih.gov | The pathway is dependent on GRK2/3. |
| Gq Inhibition | p-AMPK / p-ACC Induction | Not Inhibited nih.govnih.gov | The pathway is independent of Gq protein. |
Activation of AMP-Activated Protein Kinase (AMPK) Signaling
This compound has been shown to induce the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy balance. nih.govatsjournals.org This activation is a key feature of its biased agonism at the M3 mAChR. nih.gov The phosphorylation of AMPK and its downstream effector, acetyl-coenzyme A carboxylase (ACC), is a hallmark of this compound's activity in cells expressing the M3 receptor. nih.gov
A critical aspect of this compound's mechanism is that its activation of AMPK is independent of Gq protein signaling, the canonical pathway for M3 mAChR. nih.govatsjournals.org Research in human airway smooth muscle (ASM) cells demonstrates that while the balanced M3 agonist methacholine (MCh) also activates AMPK, its effect is dependent on Gq activation. nih.gov In contrast, this compound-induced phosphorylation of AMPK is not inhibited by the Gq inhibitor YM-254890. nih.gov This signaling bias is further established by the finding that this compound's effects are dependent on the GRK-arrestin axis, specifically requiring GRK2/3 and β-arrestin 1, which are not required for MCh-induced AMPK signaling. nih.govatsjournals.org This Gq-independent, GRK/arrestin-dependent mechanism highlights the unique nature of this compound as a biased M3 ligand. nih.gov
The activation of AMPK is mediated by upstream kinases that phosphorylate its catalytic α subunit at threonine 172. nih.govnih.gov Two major upstream kinases are LKB1 and the Ca2+/calmodulin-dependent protein kinase kinases (CaMKKs). nih.govresearchgate.net Research indicates that this compound-induced AMPK activation is dependent on CaMKKs. nih.gov While CaMKKs are typically activated by increases in intracellular calcium (Ca2+), the signaling cascade initiated by this compound is notably calcium-independent. nih.govplos.org This suggests a non-canonical mechanism for CaMKK activation downstream of the M3 receptor engaged by this compound. nih.gov
Further investigation into the specific CaMKK isoforms has revealed a differential involvement in the signaling pathway activated by this compound. nih.gov While the balanced agonist methacholine utilizes both CaMKK1 and CaMKK2 isoforms for its calcium-dependent AMPK activation, this compound-induced signaling exclusively involves the CaMKK1 isoform, but not CaMKK2. nih.gov This specificity contributes to the distinct signaling profile of this compound. The two main CaMKK isoforms, CaMKKα (CaMKK1) and CaMKKβ (CaMKK2), are known to have different efficiencies in phosphorylating AMPK, with CaMKKβ generally being more efficient. nih.gov The selective recruitment of only the CaMKK1 isoform by this compound underscores the precision of its biased signaling pathway. nih.gov
| Signaling Feature | This compound (Biased Ligand) | Methacholine (Balanced Agonist) |
|---|---|---|
| Gq Protein Dependence | Independent nih.govatsjournals.org | Dependent nih.gov |
| Calcium Dependence | Independent nih.gov | Dependent nih.gov |
| CaMKK Isoform Involvement | CaMKK1 only nih.gov | CaMKK1 and CaMKK2 nih.gov |
| Key Mediators | GRK2/3, β-arrestin 1, PKC-ι nih.govnih.gov | Gq protein, Calcium nih.govnih.gov |
The AMPK holoenzyme is a heterotrimer consisting of a catalytic α subunit and regulatory β and γ subunits, with each subunit having multiple isoforms (α1, α2; β1, β2; γ1, γ2, γ3). nih.govfrontiersin.org These different isoforms can have distinct roles in regulating cell functions. nih.gov Research has determined that this compound-induced AMPK activation specifically involves the AMPK α1 isoform. nih.gov The activation of this particular catalytic subunit is a crucial step that leads to the modulation of downstream signaling pathways, including those involving acetyl-CoA carboxylase (ACC) and mTORC1. nih.gov
The calcium-independent activation of CaMKK1 by this compound points to the involvement of other signaling molecules. nih.gov Studies have identified the atypical subtype protein kinase C-iota (PKC-ι) as a necessary component of this pathway. nih.gov The signaling cascade initiated by this compound requires PKC-ι to activate CaMKK1, which in turn activates AMPK. nih.gov This is in contrast to canonical M3 receptor signaling, which is independent of conventional and novel PKCs typically associated with Gq signaling. nih.gov The involvement of PKC-ι, a protein implicated in various cellular processes, adds another layer of specificity to the biased signaling elicited by this compound. nih.govnih.govnih.gov
Inhibition of Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling
Phosphorylation of Raptor (regulatory-associated protein of mTOR)
A key event in the signaling cascade initiated by this compound is the activation of the AMP-activated protein kinase (AMPK) α1 isoform. nih.govphysiciansweekly.com This activation is crucial for the subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1). nih.govphysiciansweekly.com One of the direct mechanisms through which AMPK inhibits mTORC1 is by phosphorylating Raptor, a critical scaffolding protein that is part of the mTORC1 complex. nih.govnih.gov
Studies have shown that treatment of airway smooth muscle cells with this compound leads to an increase in the phosphorylation of Raptor. nih.gov This phosphorylation event is a marker of AMPK-mediated mTORC1 inhibition. nih.govnih.gov By phosphorylating Raptor, AMPK disrupts the integrity and function of the mTORC1 complex, thereby downregulating its activity. nih.gov This specific action highlights a critical node in the biased signaling pathway of this compound, distinguishing it from other mAChR agonists. nih.gov
Inhibition of Phospho-S6 Protein Expression
The inhibition of mTORC1 activity by the this compound-AMPK-Raptor signaling axis has direct downstream consequences. One of the well-established substrates of mTORC1 is the S6 kinase (S6K), which in turn phosphorylates the ribosomal protein S6 (S6). cellsignal.comresearchgate.net The phosphorylation of S6 is a key step in the initiation of protein synthesis and cell growth. cellsignal.com
Research demonstrates that this compound treatment effectively inhibits the expression of phosphorylated S6 (phospho-S6) protein. nih.govphysiciansweekly.com This finding is consistent with the upstream inhibition of mTORC1. nih.gov By preventing the phosphorylation of S6, this compound effectively puts a brake on the protein synthesis machinery that is often upregulated in pathological states, such as the hypercontractile phenotype of airway smooth muscle cells. nih.govphysiciansweekly.com The reduction in phospho-S6 levels serves as a reliable biomarker for the functional outcome of this compound's biased signaling pathway. nih.govnih.govnih.gov
Effects on Serum Response Element-Luciferase Activity
To further quantify the inhibitory effects of this compound on mitogenic signaling pathways, researchers have utilized serum response element (SRE)-luciferase reporter assays. nih.govpromega.com The SRE is a DNA sequence that binds transcription factors activated by mitogen-stimulated pathways, including the mTORC1 pathway, leading to the expression of genes involved in cell growth and proliferation. nih.govpromega.com The luciferase reporter system allows for the sensitive measurement of this transcriptional activity. springernature.comnih.gov
Studies have shown that this compound significantly inhibits SRE-luciferase activity in airway smooth muscle cells. nih.govphysiciansweekly.com This result provides further evidence that the biased signaling of this compound leads to the suppression of pro-growth transcriptional programs. nih.gov The inhibition of SRE-driven gene expression corroborates the findings of Raptor phosphorylation and phospho-S6 inhibition, confirming that the entire signaling axis from AMPK to gene transcription is negatively regulated by this compound. nih.govphysiciansweekly.com
Contrasting Biased Signaling with Balanced mAChR Agonism (e.g., Methacholine)
The unique signaling profile of this compound is best understood when contrasted with a balanced or non-specific mAChR agonist like Methacholine. nih.gov Methacholine is a synthetic choline (B1196258) ester that acts as a non-specific cholinergic agonist, capable of activating all subtypes of muscarinic receptors. drugbank.comtaylorandfrancis.comnih.gov It is widely used in clinical settings to assess airway hyperresponsiveness. nih.govnih.gov
While both this compound and Methacholine can induce the phosphorylation of AMPK in airway smooth muscle cells, the upstream mechanisms and dependencies of this activation are fundamentally different. nih.govnih.gov Methacholine activates AMPK through the canonical Gq protein-calcium mobilization pathway. nih.govnih.gov In stark contrast, this compound induces AMPK phosphorylation via a Gq-independent, GRK/arrestin-dependent pathway. nih.govatsjournals.org
Furthermore, Methacholine-induced AMPK activation is dependent on extracellular calcium and is mediated by both Ca2+/calmodulin-dependent kinase kinase (CaMKK) isoforms, CaMKK1 and CaMKK2. nih.gov Conversely, this compound-induced signaling is calcium-independent and mediated specifically by CaMKK1 and the atypical protein kinase C-iota. nih.gov These divergent pathways explain why, despite both activating AMPK, only the biased agonist this compound effectively inhibits the mTORC1 pathway to regulate the airway smooth muscle cell phenotype. nih.govphysiciansweekly.com
Table 1: Comparison of Signaling Pathways: this compound vs. Methacholine
| Feature | This compound (Biased Agonist) | Methacholine (Balanced Agonist) |
|---|---|---|
| Primary Signaling Pathway | GRK/β-arrestin Dependent nih.govatsjournals.org | Gq Protein Dependent nih.gov |
| Calcium Dependence | Independent nih.gov | Dependent nih.gov |
| Upstream Kinases for AMPK Activation | CaMKK1, Protein Kinase C-iota nih.gov | CaMKK1, CaMKK2 nih.gov |
| Effect on mTORC1 Pathway | Inhibition (via AMPKα1) nih.govphysiciansweekly.com | No significant regulation nih.gov |
| Downstream Effects | Increased Raptor phosphorylation, Decreased phospho-S6, Decreased SRE-luciferase activity nih.govphysiciansweekly.com | Induces bronchoconstriction via canonical pathways drugbank.comtaylorandfrancis.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methacholine |
| Rapamycin |
| Metformin |
| Tiotropium bromide |
| YM-254890 |
| BX795 |
| CCT128930 |
| Paclitaxel |
| Ionomycin |
| PMA (Phorbol 12-myristate 13-acetate) |
| TNFα (Tumor Necrosis Factor alpha) |
| 17β-estradiol (E2) |
| Histamine |
Cellular and Molecular Effects of Pd 102807 in Research Investigations
Regulation of Airway Smooth Muscle (ASM) Cell Phenotype
In conditions like asthma, ASM cells can undergo a phenotypic switch to a hypercontractile state, contributing to airway remodeling and obstruction. nih.gov PD 102807 has been identified as a regulator of this phenotype. nih.govnih.gov It functions as a biased M3 mAChR ligand, meaning it selectively activates specific downstream signaling pathways while inhibiting others. nih.govatsjournals.orgatsjournals.org Specifically, this compound promotes G protein-coupled receptor kinase (GRK) and β-arrestin-dependent signaling, which activates AMP-activated protein kinase (AMPK), without stimulating the canonical Gq protein-mediated calcium mobilization that leads to muscle contraction. nih.govnih.govatsjournals.org This distinct signaling mechanism allows this compound to prevent the pathogenic remodeling of ASM cells. nih.gov
Inhibition of Transforming Growth Factor-β (TGF-β)–Induced Hypercontractile Phenotype
A key factor in the development of the hypercontractile ASM phenotype is Transforming Growth Factor-β (TGF-β). nih.govnih.gov Research demonstrates that this compound effectively inhibits the changes induced by TGF-β. nih.govnih.gov The compound's ability to activate AMPK is central to its capacity to counteract the effects of TGF-β on ASM cells. nih.govnih.gov
The canonical signaling pathway for TGF-β involves the phosphorylation and activation of SMAD proteins, which then regulate gene transcription. nih.gov The activity of this pathway can be measured using a luciferase reporter assay (SMAD-Luc). Studies have shown that this compound inhibits TGF-β-induced SMAD-Luc activity in human ASM cell lines. nih.govatsjournals.orgatsjournals.org In experiments using hTERT ASM cells transfected with a SMAD-Luc reporter, preincubation with this compound significantly reduced the luciferase activity stimulated by TGF-β. atsjournals.org
An important marker for the hypercontractile phenotype of ASM cells is the increased expression of α-smooth muscle actin (α-SMA), a key contractile protein. nih.govnih.gov Multiple studies have confirmed that this compound attenuates the increase in α-SMA expression induced by TGF-β. nih.govnih.govatsjournals.orgatsjournals.org This effect has been visualized through immunofluorescence, where cells treated with TGF-β show a marked increase in α-SMA, an effect that is prevented by co-treatment with this compound. atsjournals.org The inhibition of α-SMA expression is linked to the AMPK-mediated inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.govpatsnap.com
Actin stress fibers are contractile bundles of actin filaments that play a role in cell adhesion and morphology and are prominent in the hypercontractile phenotype. nih.govatsjournals.org Research demonstrates that this compound inhibits the formation of these actin stress fibers that is typically induced by TGF-β. nih.govatsjournals.orgatsjournals.org This has been observed experimentally by staining actin filaments with phalloidin (B8060827), revealing that this compound prevents the robust formation of stress fibers in the presence of TGF-β. atsjournals.org
Consistent with its effects on signaling and structural proteins, this compound prevents the functional consequence of the hypercontractile phenotype: increased contractility. nih.govatsjournals.orgatsjournals.org In collagen gel contraction assays, where ASM cells are embedded in a collagen matrix, treatment with TGF-β significantly increases the ability of the cells to contract the gel in response to stimuli like histamine. atsjournals.org Pretreatment with this compound has been shown to effectively inhibit this TGF-β-induced hypercontractility. atsjournals.org
| Phenotypic Change Induced by TGF-β | Effect of this compound | Key Research Finding |
|---|---|---|
| Increased TGF-β Signaling (SMAD-Luc Activity) | Suppression | This compound inhibited TGF-β-induced SMAD-luciferase activity in transfected ASM cells. atsjournals.orgatsjournals.org |
| Increased α-SMA Expression | Attenuation | This compound prevented the increased expression of α-SMA protein in ASM cells treated with TGF-β. nih.govatsjournals.org |
| Actin Stress Fiber Formation | Inhibition | Immunofluorescence studies showed this compound blocked the formation of actin stress fibers. atsjournals.orgatsjournals.org |
| ASM Cell Hypercontractility | Prevention | In collagen gel contraction assays, this compound inhibited the increased contractility caused by TGF-β. atsjournals.org |
Inhibition of ASM Cell Proliferation
Airway smooth muscle hyperplasia, or an increase in cell number due to proliferation, is another feature of airway remodeling in diseases like asthma. atsjournals.org Recent research indicates that this compound also inhibits ASM cell proliferation. atsjournals.org In studies where cell growth was stimulated by growth factors, this compound was found to inhibit DNA synthesis and subsequent cell proliferation by approximately 50%. atsjournals.org Transcriptome analysis revealed that the compound downregulates genes involved in cell cycle regulation. atsjournals.org This inhibitory effect on proliferation is dependent on the presence of the M3 receptor and the GRK2/3 proteins, further highlighting the role of its biased signaling mechanism. atsjournals.org
Inhibition of FBS-Induced DNA Synthesis and Cell Proliferation
The influence of this compound on Fetal Bovine Serum (FBS)-induced DNA synthesis and cell proliferation has not been explicitly detailed in the available search results. FBS is a common supplement in cell culture media that promotes cell growth and division. researchgate.netnih.govnih.gov Studies have shown that increasing concentrations of FBS can enhance the proliferation of various cell types, an effect that is often utilized to study the mechanisms of cell cycle control. researchgate.netnih.gov However, specific investigations into whether this compound can inhibit these FBS-stimulated processes are not described in the provided research.
Modulation of Akt Phosphorylation
The direct modulation of Akt phosphorylation by this compound is not explicitly established in the reviewed literature. The Akt signaling pathway is a critical regulator of numerous cellular processes. nih.gov Research on this compound has revealed its ability to induce the phosphorylation of AMP-activated protein kinase (AMPK). nih.govnih.gov This activation of AMPK by this compound subsequently leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1). nih.gov Since mTORC1 is a known downstream target of the Akt pathway, this compound influences a related signaling cascade, though its direct action on Akt phosphorylation itself is not specified. nih.govmdpi.com
Impact on Erythroid Progenitor Self-Renewal
This compound has been identified as a selective antagonist of the cholinergic receptor, muscarinic 4 (CHRM4). nih.gov Pharmacological inhibition of CHRM4 with this compound has been shown to promote the self-renewal of burst-forming unit erythroid (BFU-E), which are early-stage erythroid progenitors. nih.govnih.gov This process is vital for the production of red blood cells. nih.gov
The mechanism behind this effect involves the induction of cyclic AMP (cAMP), which in turn activates the transcription factor CREB. nih.gov Activated CREB up-regulates key regulators that are essential for BFU-E self-renewal. nih.gov In mouse models of certain anemias, treatment with this compound has been observed to alleviate the condition, underscoring the compound's on-target effect on CHRM4 to enhance erythroid cell production under stress. nih.gov
Table 1: Effect of this compound on Erythroid Progenitors
| Target | Mechanism of Action | Effect | Reference |
|---|---|---|---|
| CHRM4 (Muscarinic Acetylcholine (B1216132) Receptor) | Selective Antagonism | Promotes self-renewal of burst-forming unit erythroid (BFU-E). nih.govnih.gov | nih.gov, nih.gov |
| cAMP/CREB Pathway | Induction/Activation | Mediates the expansion of BFU-Es. nih.gov | nih.gov |
Effects on Corticotropin Releasing Hormone (CRH)-Stimulated Adenylyl Cyclase in Cortical Membranes
There is no information within the reviewed search results detailing the effects of this compound on corticotropin-releasing hormone (CRH)-stimulated adenylyl cyclase in cortical membranes. CRH receptors are known to stimulate adenylyl cyclase activity, a process that can be influenced by various factors including Ca2+ and GTP. nih.gov This signaling is implicated in stress responses. frontiersin.orgelifesciences.org The literature searched does not, however, connect this compound to the modulation of this pathway.
Influence on Ca2+/Calmodulin-Stimulated Adenylyl Cyclase Activity
This compound exhibits distinct signaling properties related to calcium-dependent pathways. In human airway smooth muscle cells, this compound acts as a biased M3 muscarinic acetylcholine receptor (mAChR) ligand. nih.govnih.gov Unlike balanced M3 mAChR agonists such as methacholine (B1211447) (MCh), which induce a calcium-dependent activation of AMPK, the signaling induced by this compound is calcium-independent. nih.gov
Specifically, MCh-induced AMPK activation is mediated by both CaMKK1 and CaMKK2 isoforms in a calcium-dependent manner. nih.gov In contrast, this compound-induced AMPK activation is mediated by CaMKK1 but not CaMKK2, and critically, it occurs independently of calcium mobilization. nih.gov This indicates that this compound influences a signaling cascade that bypasses the typical requirement for stimulation by Ca2+/calmodulin, thereby transducing a qualitatively distinct signal to regulate cell phenotype. nih.gov
Table 2: this compound and Calcium-Dependent Signaling
| Compound | Signaling Pathway | Calcium Dependence | Mediating Kinase(s) | Reference |
|---|---|---|---|---|
| This compound | AMPK Activation | Calcium-Independent | CaMKK1 (not CaMKK2) | nih.gov |
| Methacholine (MCh) | AMPK Activation | Calcium-Dependent | CaMKK1 and CaMKK2 | nih.gov |
Preclinical Research Applications and Potential Therapeutic Relevance
Research into Obstructive Lung Diseases (e.g., Asthma)
The M3 muscarinic acetylcholine (B1216132) receptor is a key regulator of airway smooth muscle (ASM) function. nih.gov In diseases like asthma and COPD, heightened M3 mAChR signaling contributes to airway obstruction, inflammation, and structural changes known as airway remodeling. nih.gov Research into PD 102807 has focused on its ability to modulate these pathological processes through its unique interaction with the M3 mAChR.
While the primary focus of this compound research has been on airway smooth muscle, the M3 mAChR is known to play a role in airway inflammation. nih.govnih.gov In asthma, the inflammatory response involves a complex interplay of immune cells, including Th1 and Th2 lymphocytes, which are recruited to the airways. nih.govresearchgate.net Studies in murine models show that both Th1 and Th2 cells are present during airway inflammation. nih.gov By selectively modulating M3 mAChR signaling, biased ligands like this compound have the potential to influence the signaling cascades that contribute to this inflammatory environment. nih.gov The therapeutic strategy of targeting cholinergic anti-inflammatory pathways, for instance via the α7 nicotinic acetylcholine receptor (α7nAChR), has shown promise in reducing airway inflammation in experimental asthma models, suggesting that modulation of cholinergic receptors is a viable approach. researchgate.net
A significant focus of preclinical studies has been the effect of this compound on airway remodeling, a key feature of chronic asthma characterized by structural changes in the airway wall, including increased ASM mass. nih.govfrontiersin.org Research demonstrates that this compound can prevent pathogenic remodeling of ASM. nih.govnih.gov
In human ASM cells, this compound was shown to inhibit functions induced by transforming growth factor-β (TGF-β), a key mediator of airway remodeling. nih.gov Specifically, this compound inhibited TGF-β-induced α-smooth muscle actin (α-SMA) expression, which is a marker of the hypercontractile ASM phenotype. nih.govnih.gov This effect is achieved through a distinct signaling pathway involving the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.govnih.gov The ability of this compound to counteract these TGF-β-driven pro-remodeling effects highlights its therapeutic potential for addressing this difficult-to-treat aspect of obstructive lung diseases. nih.govnih.gov
Excessive bronchoconstriction is a hallmark of asthma, driven largely by calcium-dependent contraction of airway smooth muscle initiated by M3 mAChR activation. nih.govnih.gov Standard M3 mAChR agonists, such as methacholine (B1211447), trigger this contractile pathway. nih.gov In contrast, this compound functions as a biased ligand that does not induce calcium mobilization in ASM cells. nih.gov Furthermore, it actively inhibits the calcium mobilization induced by balanced agonists like methacholine. nih.gov This suggests that biased M3 mAChR ligands could potentially alleviate excessive bronchoconstriction by antagonizing the primary contractile signal while simultaneously promoting other beneficial, non-contractile signals. nih.gov
Research into Anemias (e.g., Myelodysplastic Syndrome, Aging-Related Anemias)
Myelodysplastic syndromes (MDS) are a group of bone marrow disorders often characterized by chronic anemia, which can lead to fatigue, a need for frequent blood transfusions, and a decreased quality of life. nih.govresearchgate.netmedicalnewstoday.com Anemia is a significant prognostic factor in MDS, with lower hemoglobin levels associated with poorer outcomes. researchgate.net Current treatments for anemia in lower-risk MDS include erythropoiesis-stimulating agents (ESAs), luspatercept, and lenalidomide, with newer agents like imetelstat (B1513024) also becoming available. nih.govresearchgate.net
Despite the clear need for novel therapeutics in this area, a review of available scientific literature did not yield any studies directly investigating the compound this compound for the treatment of anemia, myelodysplastic syndrome, or aging-related anemias.
Research into Movement Disorders (e.g., Parkinson's Disease, Dystonia)
Movement disorders such as Parkinson's disease and dystonia involve complex pathophysiological overlaps, often linked to neurotransmitter systems in the basal ganglia. nih.govnih.gov Dystonia, characterized by sustained or intermittent muscle contractions, can be a symptom of Parkinson's disease, with some estimates suggesting it affects over 30% of patients. practicalneurology.commichaeljfox.org The underlying mechanisms of these disorders are a subject of intense research, with a focus on dopamine (B1211576) pathways and other interconnected neural circuits. nih.govnih.gov
This compound was originally identified as a selective antagonist for the M4 muscarinic acetylcholine receptor. nih.gov As M4 receptors are present in the central nervous system and are involved in motor control, this could suggest a potential line of inquiry for movement disorders. However, based on a review of published research, there are currently no studies investigating the application or effects of this compound in the context of Parkinson's disease, dystonia, or other movement disorders.
Investigation of this compound as a Biased Ligand for Novel Therapeutic Strategies
The most significant finding from recent preclinical research is the identification of this compound as a biased ligand for the M3 muscarinic acetylcholine receptor. nih.govnih.gov This property forms the basis of its potential for novel therapeutic strategies in obstructive lung diseases. nih.govnih.gov
Biased agonism is a pharmacological concept where a ligand, upon binding to a G protein-coupled receptor (GPCR), preferentially activates one downstream signaling pathway over another. mdpi.com In the case of the M3 mAChR in airway smooth muscle, there are two primary pathways:
Canonical Gq-Protein Pathway: This pathway leads to an increase in intracellular calcium, resulting in muscle contraction. nih.gov
GRK/β-arrestin Pathway: This G protein-independent pathway can lead to different cellular outcomes, including the activation of AMPK. nih.gov
This compound selectively engages the second pathway. It promotes the recruitment of β-arrestin to the M3 mAChR and induces phosphorylation of AMPK, but it does not cause the calcium mobilization associated with the Gq pathway. nih.gov This biased signaling is qualitatively distinct from that of balanced agonists like methacholine, which activate both pathways. nih.govnih.gov
This unique mechanism allows this compound to inhibit the detrimental features of airway remodeling (a process influenced by the GRK/β-arrestin/AMPK axis) without stimulating bronchoconstriction (mediated by the Gq/calcium axis). nih.govnih.gov The discovery that this compound can steer M3 receptor signaling toward a potentially therapeutic outcome represents a significant advance in GPCR pharmacology and opens the door for developing biased ligands as a new class of therapeutics for diseases like asthma. nih.govnih.gov
Interactive Data Table: Signaling Pathways of M3 mAChR Ligands in Airway Smooth Muscle Cells
| Feature | Methacholine (Balanced Agonist) | This compound (Biased Ligand) |
| Primary Receptor Target | M3 mAChR | M3 mAChR |
| Gq Protein Pathway Activation | Yes | No (Inhibits this pathway) |
| Intracellular Calcium Mobilization | Yes | No |
| GRK/β-arrestin Pathway Activation | Minimal/Gq-dependent | Yes (Gq-independent) |
| AMPK Activation | Yes (Calcium-dependent) | Yes (Calcium-independent) |
| Effect on Bronchoconstriction | Stimulates | Does not stimulate |
| Effect on TGF-β-induced Remodeling | Does not regulate | Inhibits |
Methodological Approaches in Pd 102807 Research
Cell-Based Assays
Radioligand Binding Assays
Radioligand binding assays represent a foundational technique in the pharmacological profiling of PD 102807. nih.govsigmaaldrich.com These assays are considered a gold standard for determining the affinity of a ligand for its receptor. sigmaaldrich.com Historically, such assays were instrumental in the initial characterization of this compound as a selective M4 mAChR antagonist. nih.gov
The general principle of these assays involves incubating a radiolabeled ligand with a preparation of cells or cell membranes that express the target receptor. nih.govphysiciansweekly.com In the context of this compound research, competitive binding assays were employed. This involves using a fixed concentration of a radiolabeled ligand known to bind to muscarinic receptors and then measuring the ability of increasing concentrations of unlabeled this compound to displace the radioligand. sigmaaldrich.com The results of these experiments, typically conducted in cell lines like Chinese hamster ovary cells engineered to overexpress specific mAChR subtypes, allowed for the determination of the binding affinity (Ki) of this compound for each receptor subtype, thereby establishing its selectivity profile. nih.gov
Functional Assays (e.g., Calcium Mobilization, Arrestin Recruitment, AMPK Phosphorylation)
While binding assays reveal affinity, functional assays are essential to determine the cellular response elicited by ligand-receptor interaction. In the study of this compound, a suite of functional assays has been pivotal in revealing its nature as a biased agonist at the M3 mAChR. nih.govcaymanchem.com
Calcium Mobilization: A key finding in this compound research is its inability to induce calcium mobilization in M3-expressing ASM cells, a canonical Gq-protein-mediated signaling pathway for M3 receptors. nih.govcaymanchem.com Fluorescence-based methods are commonly used to detect changes in intracellular calcium. nih.govnih.gov Studies have shown that while standard M3 agonists like methacholine (B1211447) (MCh) cause a robust increase in intracellular calcium, this compound does not. nih.gov Furthermore, this compound was found to inhibit MCh-induced calcium mobilization, acting as an antagonist for this specific pathway. nih.gov
Arrestin Recruitment: In contrast to its effect on Gq signaling, this compound was found to promote the recruitment of β-arrestin to the M3 mAChR. nih.gov Arrestin recruitment is a key event in G protein-coupled receptor (GPCR) desensitization and can also initiate G protein-independent signaling cascades. baseclick.eu Assays to measure arrestin recruitment often utilize techniques like bioluminescence resonance energy transfer (BRET), where the receptor and β-arrestin are fused to a luciferase and a fluorescent protein, respectively. The proximity of these two molecules upon recruitment results in a detectable energy transfer. In HEK293 cells co-expressing M3-RLuc and GFP-β-arrestin 2, this compound was shown to induce arrestin recruitment, a defining feature of its biased agonism. nih.gov
AMPK Phosphorylation: A significant discovery was that this compound induces the phosphorylation of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC), in ASM cells. nih.govcaymanchem.com This effect was shown to be dependent on the M3 receptor and β-arrestin 1, but independent of Gq signaling. nih.gov This established a novel signaling pathway for the M3 receptor activated by a biased ligand.
Functional Effects of this compound at the M3 Muscarinic Receptor
| Functional Assay | Effect of this compound | Signaling Pathway Implication | Reference |
|---|---|---|---|
| Calcium Mobilization | No induction; inhibits MCh-induced mobilization | Antagonist of Gq-protein pathway | nih.govcaymanchem.com |
| β-Arrestin Recruitment | Induces recruitment | Agonist of arrestin-dependent pathway | nih.gov |
| AMPK Phosphorylation | Induces phosphorylation | Activates GRK/arrestin-dependent signaling | nih.govcaymanchem.com |
Gene Expression Analysis (e.g., qPCR, RNA-Seq)
Research has demonstrated that this compound can inhibit the expression of proteins associated with pathological changes in cell phenotype, such as the expression of smooth muscle α-actin (α-SMA) induced by transforming growth factor-β (TGF-β). nih.govcaymanchem.com This strongly suggests that the signaling pathways activated by this compound ultimately lead to changes in gene expression.
While specific studies detailing the use of quantitative real-time polymerase chain reaction (qPCR) or RNA-sequencing (RNA-Seq) in the context of this compound are not available in the provided results, these techniques are standard and powerful tools for such investigations. nih.gov
Quantitative PCR (qPCR): This technique would be highly suitable for quantifying the changes in mRNA levels of specific target genes, such as ACTA2 (which codes for α-SMA), in response to this compound treatment. cellbiolabs.comsigmaaldrich.com By measuring the expression of such genes, researchers could confirm that the observed changes in protein levels are due to transcriptional regulation.
RNA-Sequencing (RNA-Seq): For a more comprehensive, unbiased view of the transcriptomic changes induced by this compound, RNA-Seq would be the method of choice. This would allow for the discovery of novel genes and signaling pathways regulated by this biased ligand, providing a broader understanding of its cellular effects beyond the currently known targets.
Immunoblotting for Protein Expression and Phosphorylation
Immunoblotting, or Western blotting, has been a cornerstone technique in elucidating the signaling cascade initiated by this compound. This method allows for the detection and quantification of specific proteins and their phosphorylation status, providing direct evidence of signaling pathway activation.
In studies of this compound, immunoblotting with phospho-specific antibodies was critical in demonstrating the phosphorylation of AMPK and its downstream effector ACC in human ASM cells following treatment with the compound. nih.govnih.gov These experiments confirmed that the arrestin-biased signaling of this compound leads to the activation of this specific kinase cascade. nih.gov Furthermore, immunoblotting was used to show that this compound treatment inhibits the TGF-β-induced increase in α-SMA protein expression, a marker for the hypercontractile phenotype of ASM cells. nih.gov The technique was also employed to verify the knockdown of specific proteins, such as PKC-ι, to investigate their role in the this compound-mediated signaling pathway.
Luciferase Reporter Assays (e.g., SMAD-Luc, SRE-Luc)
Luciferase reporter assays are a versatile tool for measuring the activity of specific transcription factors and signaling pathways. caymanchem.com These assays utilize a plasmid containing the luciferase gene under the control of a promoter with response elements for a particular transcription factor. An increase or decrease in the transcription factor's activity results in a corresponding change in luciferase expression, which can be easily quantified by measuring light output. caymanchem.com
In the context of this compound research, these assays have provided key insights into its functional antagonism of certain pathways:
SMAD-Luc Reporter Assay: To investigate the effect of this compound on the TGF-β signaling pathway, a SMAD-luciferase (SMAD-Luc) reporter was used. nih.gov The transcription factors SMADs are downstream effectors of the TGF-β receptor. It was shown that this compound inhibited TGF-β-induced SMAD-Luc activity, consistent with its ability to block pro-fibrotic cellular responses. nih.gov
SRE-Luc Reporter Assay: The serum response element (SRE) is a promoter element that can be regulated by various signaling pathways, including those involved in cell growth and differentiation. Studies have shown that this compound treatment leads to the inhibition of SRE-luciferase activity, which is linked to the inhibition of the mTORC1 complex. baseclick.eu
DNA Synthesis and Proliferation Assays (e.g., EdU incorporation, MTT assay)
While the primary focus of existing research on this compound has been on its role in regulating cell phenotype and contractility rather than proliferation, standard assays are available to assess these processes.
EdU Incorporation Assay: This assay measures DNA synthesis, a hallmark of cell proliferation. nih.gov It involves the incorporation of a thymidine (B127349) analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA. The incorporated EdU can then be detected via a highly specific click chemistry reaction with a fluorescent azide, allowing for quantification of proliferating cells. nih.gov This method is considered more modern and less harsh than the traditional BrdU assay. nih.gov
MTT Assay: The MTT assay is a colorimetric assay used to assess cell metabolic activity. In many contexts, this is used as an indirect measure of cell viability and proliferation, as an increase in the number of viable cells generally results in increased metabolic activity. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Although no direct application of these assays to this compound is described in the provided search results, they represent standard methodologies that could be employed to investigate any potential effects of the compound on cell proliferation or cytotoxicity in various cell types.
Immunofluorescence Staining
Immunofluorescence staining is a key technique used to visualize the expression and localization of specific proteins within cells in this compound research. In studies involving human airway smooth muscle (ASM) cells, this method has been employed to investigate the effects of this compound on cellular phenotype. For instance, researchers have used immunocytochemistry to stain for smooth muscle α-actin (α-SMA), a marker for contractile ASM, and phalloidin (B8060827), which binds to actin filaments. nih.gov
In one study, human telomerase-immortalized (hTERT) ASM cell lines were treated with transforming growth factor-β (TGF-β) to induce a hypercontractile phenotype, with or without the presence of this compound. nih.gov The cells were then fixed, permeabilized, and stained for α-SMA (visualized with a green fluorescent dye, 488 nm) and phalloidin (visualized with a red fluorescent dye, 594 nm). nih.gov This approach allows for a qualitative and quantitative assessment of how this compound modulates the expression of key structural proteins associated with airway muscle contractility. nih.gov
In Vitro Studies with Tissue Models
In vitro studies using tissue and cell models have been fundamental in characterizing the pharmacological profile of this compound. These models allow for controlled investigation of the compound's effects at the cellular and molecular level.
Initially, this compound was identified as a selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). nih.govmedchemexpress.com This was established using membranes from Chinese hamster ovary (CHO) cells expressing cloned human M1-M4 muscarinic receptor subtypes. nih.gov In these models, this compound was shown to counteract the M4 receptor-induced stimulation of [³⁵S]-GTPγS binding. nih.gov Further studies in rat brain tissue membranes revealed that this compound could distinguish between muscarinic receptors in different brain regions, showing higher potency in antagonizing M4 receptors in the striatum compared to muscarinic receptors in the frontal cortex. nih.gov
More recent research has uncovered a novel function for this compound in a different tissue context: human airway smooth muscle (ASM). nih.govacs.org Using immortalized human ASM cell lines that express M3 mAChRs, researchers identified this compound as a biased agonist. nih.govacs.org In this context, this compound acts as an antagonist for the canonical Gq protein-mediated signaling pathway, inhibiting methacholine-induced calcium mobilization. nih.govacs.org Simultaneously, it promotes G protein-independent signaling through a β-arrestin-dependent pathway. nih.govacs.org
Key findings from these in vitro tissue model studies include:
Biased Agonism at M3 Receptors: this compound induces β-arrestin recruitment to the M3 mAChR without causing calcium mobilization. nih.govacs.org
AMPK Pathway Activation: The compound stimulates the phosphorylation of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC). nih.govacs.org This activation is dependent on G protein-coupled receptor kinase 2/3 (GRK2/3) and β-arrestin 1. nih.gov
Inhibition of Pro-fibrotic Signaling: Through AMPK activation, this compound inhibits signaling induced by transforming growth factor-β (TGF-β), a key driver of the hypercontractile ASM phenotype. nih.govnih.gov This includes reducing SMAD-Luciferase activity, α-SMA expression, and actin stress fiber formation. nih.gov
Regulation of mTORC1 Pathway: this compound-induced activation of the AMPK α1 isoform leads to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a crucial regulator of protein synthesis and cell growth. medchemexpress.com
These in vitro findings highlight the compound's dual functionality, acting as a traditional antagonist at M4 receptors and a biased agonist at M3 receptors, with distinct downstream signaling consequences.
| Tissue/Cell Model | Receptor Target | Key Finding | Reference |
| CHO Cell Membranes | M1, M2, M3, M4 mAChR | Selective antagonist for M4 receptor. | nih.gov |
| Rat Striatal Membranes | M4 mAChR | Antagonized muscarinic inhibition of dopamine (B1211576) D1 receptor-stimulated adenylyl cyclase. | nih.gov |
| Human Airway Smooth Muscle (hTERT ASM) Cells | M3 mAChR | Identified as a biased agonist; inhibits calcium mobilization but promotes β-arrestin recruitment. | nih.govacs.org |
| Human Airway Smooth Muscle (hTERT ASM) Cells | M3 mAChR | Induces phosphorylation of AMPK and ACC; inhibits TGF-β signaling. | nih.gov |
| Human Airway Smooth Muscle (hTERT ASM) Cells | M3 mAChR | Inhibits the mTORC1 pathway via AMPK α1 activation. | medchemexpress.com |
In Vivo Animal Models for Efficacy Studies
While in vitro data have established the pharmacological profile of this compound, in vivo animal models are crucial for evaluating its therapeutic efficacy and physiological effects in a whole-organism context. Although direct in vivo efficacy studies for this compound are not extensively detailed in the provided search results, the methodologies described for other M4 receptor antagonists provide a framework for how its potential therapeutic effects, particularly in movement disorders, would be assessed. nih.govbiorxiv.org For instance, rodent models of Parkinson's disease and dystonia are used to test the antiparkinsonian and antidystonic efficacy of selective M4 antagonists. nih.govbiorxiv.org The selection of an appropriate animal model is critical for replicating the human disease state and ensuring the translational relevance of the findings. nih.gov
Locomotor Activity Tests
Locomotor activity tests are standard behavioral assays used to assess the effects of compounds on movement, exploration, and anxiety-like behavior in rodents. nih.govyulonglilab.org These tests are particularly relevant for evaluating M4 receptor antagonists due to the role of the M4 receptor in motor control. nih.govbiorxiv.org Research has shown that the locomotor-stimulating effects of the non-selective muscarinic antagonist scopolamine (B1681570) are significantly diminished in M4 receptor knockout mice, indicating that M4 antagonism is a key driver of this effect. nih.govbiorxiv.org
The most common apparatus for this test is the open field, a simple enclosed arena that is novel to the animal. youtube.com The animal's movements are typically tracked automatically using video software or infrared beam breaks. youtube.comnih.gov
Key parameters measured in locomotor activity tests include:
Total Distance Traveled: A general measure of activity. nih.gov
Horizontal Activity: Movement across the open field.
Vertical Activity (Rearing): The number of times the animal stands on its hind legs, which can be an indicator of exploration.
Time Spent in Center vs. Periphery: A measure of anxiety-like behavior, as rodents tend to stay near the walls (thigmotaxis) when anxious. youtube.com
Habituation: The decline in activity over the course of the test session as the environment becomes familiar. nih.gov
By analyzing these parameters, researchers can determine if a compound like this compound has stimulant, sedative, or anxiolytic effects based on its M4 receptor antagonism.
Neuro-Chemical Tests (e.g., DOPA Accumulation)
Neuro-chemical tests are employed to measure how a compound affects the synthesis, release, and metabolism of neurotransmitters and the activity of related signaling pathways in the brain. nih.govnih.gov While in vivo studies on this compound and DOPA accumulation specifically were not found, early in vitro research provided direct evidence of its neurochemical effects in brain tissue. nih.gov
In a key study using rat striatal membranes, this compound was shown to antagonize the muscarinic inhibition of dopamine (DA) D1 receptor-stimulated adenylyl cyclase activity with a pKB value of 7.36. nih.gov This demonstrates that this compound can modulate the dopamine signaling pathway at a biochemical level, which is highly relevant to conditions like Parkinson's disease. nih.gov
Modern in vivo neurochemical methods that could be applied to further study this compound include:
Microdialysis: This technique involves implanting a small probe into a specific brain region of a freely moving animal to sample neurotransmitters from the extracellular fluid for later analysis. nih.gov
Electrochemical Sensing: Using microelectrodes implanted in the brain, this method can detect real-time changes in the concentrations of specific neurochemicals, such as dopamine, with high temporal resolution. nih.govnih.gov
These methods would allow for the direct measurement of how this compound's M4 antagonism affects neurotransmitter dynamics in brain regions critical for motor control. nih.gov
Airway Hyperresponsiveness Models
Airway hyperresponsiveness (AHR) is a key feature of asthma, characterized by an excessive bronchoconstrictor response to stimuli. nih.govnih.gov Given the in vitro findings that this compound can inhibit pathways leading to airway smooth muscle hypercontractility, animal models of AHR are the logical next step to evaluate its therapeutic potential for respiratory diseases. nih.govmedchemexpress.comnih.gov
Although direct studies using this compound in these models were not identified in the search results, established methodologies exist. Typically, these models involve sensitizing and challenging an animal (often mice or rats) with an allergen, such as ovalbumin, to induce an asthma-like phenotype that includes AHR. nih.gov
Measurement of Airway Hyperresponsiveness:
Following allergen challenge, the animal is exposed to increasing concentrations of a bronchoconstricting agent, such as methacholine.
Airway resistance and compliance are measured using invasive or non-invasive techniques to quantify the degree of airway narrowing.
A successful therapeutic agent would be expected to reduce the bronchoconstrictor response to methacholine.
These models are indispensable for determining if the promising in vitro effects of this compound on airway smooth muscle cells translate into a functional improvement in airway physiology in vivo. nih.gov
Pulmonary Inflammation Models
Pulmonary inflammation is another critical component of obstructive airway diseases like asthma and COPD. elsevierpure.com The demonstration that this compound inhibits TGF-β signaling in vitro suggests it may have anti-inflammatory effects. nih.gov Animal models of pulmonary inflammation are used to test this hypothesis.
These models can be induced by various means, including:
Allergen Challenge: As in AHR models, repeated exposure to allergens like ovalbumin induces an inflammatory response characterized by the infiltration of immune cells such as eosinophils and lymphocytes.
Inhaled Irritants: Exposure to substances like lipopolysaccharide (LPS), a component of bacterial cell walls, can induce a robust neutrophilic inflammation in the lungs.
Chemical Inducers: Intratracheal instillation of chemicals like bleomycin (B88199) or polyhexamethyleneguanidine phosphate (B84403) can be used to induce lung inflammation and fibrosis. nih.govelsevierpure.com
Assessment of Pulmonary Inflammation:
Bronchoalveolar Lavage (BAL): Fluid is washed into and out of the lungs to collect cells and mediators. The fluid is then analyzed to quantify the number and type of inflammatory cells (e.g., neutrophils, eosinophils, macrophages).
Histology: Lung tissue is sectioned and stained to visualize the extent of inflammatory cell infiltration and any structural changes.
Cytokine/Chemokine Analysis: Levels of pro-inflammatory mediators (e.g., IL-6, TNF-α) in BAL fluid or lung homogenates are measured. elsevierpure.com
These models would be essential to determine if this compound can mitigate the inflammatory component of airway diseases, complementing its effects on smooth muscle function.
Anemia Models (e.g., Mouse BFU-E culture assay)
In the investigation of potential treatments for anemia, researchers utilize specific in vitro models to understand the effects of compounds on erythropoiesis, the process of red blood cell production. One such key model is the mouse burst-forming unit-erythroid (BFU-E) culture assay. BFU-Es are early erythroid progenitors with a significant capacity for self-renewal and are crucial for the generation of mature red blood cells. nih.gov
Methodologically, these assays often involve the isolation of hematopoietic progenitor cells from mouse models, such as from the fetal liver, which is a primary site of erythropoiesis during development. nih.govnih.gov These progenitor cells are then cultured in a specialized semi-solid medium, such as MethoCult™, which is formulated to support the growth and differentiation of erythroid colonies while suppressing the proliferation of other hematopoietic lineages. stemcell.com The culture medium is typically supplemented with a cocktail of growth factors essential for erythroid development, including erythropoietin (EPO), stem cell factor (SCF), and dexamethasone. nih.gov
The pharmacological inhibition of the cholinergic receptor muscarinic 4 (CHRM4) by its selective antagonist, this compound, has been shown to promote the self-renewal and expansion of BFU-Es. nih.govresearchgate.net In these experimental setups, murine fetal liver BFU-Es are cultured, and the addition of this compound to the culture medium is assessed for its impact on cell proliferation and colony formation. researchgate.net The number and size of BFU-E colonies are quantified over a period of several days to determine the effect of the compound.
Detailed research findings indicate that this compound promotes the expansion of BFU-Es. nih.gov This effect is mediated through the induction of cyclic AMP (cAMP) and the activation of the transcription factor CREB. nih.gov The upregulation of CREB targets, which are key regulators of BFU-E self-renewal, is a significant outcome of CHRM4 inhibition by this compound. nih.gov Studies have also demonstrated that the application of this compound can correct anemia in mouse models of conditions such as myelodysplastic syndromes (MDS), aging, and hemolysis. researchgate.net
Table 1: Effect of this compound on BFU-E Expansion in Culture
| Treatment Group | Concentration | Relative Fold Expansion of BFU-Es (Day 6) | Key Gene Upregulation |
|---|---|---|---|
| Control (DMSO) | - | Baseline | - |
| This compound | 3 nM | Increased | Kit, Zfp36l2 |
Computational and Theoretical Modeling in Research
Computational and theoretical modeling techniques are indispensable tools in modern drug discovery and development, offering insights into the molecular interactions that underpin the biological activity of compounds like this compound.
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is widely used to understand the interaction between a ligand, such as this compound, and its protein target at the atomic level. The process involves predicting the binding mode and affinity of the ligand within the active site of the receptor. mdpi.com
In the context of this compound, molecular docking studies would be instrumental in visualizing and analyzing its interaction with the M4 muscarinic acetylcholine receptor (CHRM4). researchgate.net By employing docking algorithms, researchers can generate a three-dimensional model of the this compound-CHRM4 complex. This model can reveal crucial information, such as the specific amino acid residues in the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Such studies can elucidate the structural basis for the high selectivity of this compound for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). nih.gov The insights gained from molecular docking can guide the rational design of new analogs of this compound with improved affinity, selectivity, or pharmacokinetic properties.
Proteochemometric Modeling
Proteochemometric (PCM) modeling is an advanced computational technique that simultaneously considers the chemical properties of a series of ligands and the structural properties of a family of related proteins to model their interactions. nih.gov Unlike traditional quantitative structure-activity relationship (QSAR) models that focus solely on the ligands, PCM builds a single model to predict the activities of multiple ligands against multiple protein targets. nih.gov
For a compound like this compound, which exhibits selectivity for a specific receptor subtype within a larger family, PCM modeling is a particularly powerful approach. A PCM model for the muscarinic acetylcholine receptors could be developed by describing the physicochemical properties of a set of muscarinic receptor ligands, including this compound, and the variations in the amino acid sequences of the M1-M5 receptor subtypes.
By correlating these descriptors with the experimentally determined binding affinities, the PCM model can identify the key ligand features and receptor residues that govern binding affinity and selectivity. This can provide a deeper understanding of why this compound binds preferentially to the M4 receptor. nih.gov Furthermore, a well-validated PCM model could be used to predict the binding affinity of novel, untested compounds to the different muscarinic receptor subtypes, thereby accelerating the discovery of new selective ligands.
Future Directions and Research Gaps
Investigation of PD 102807's Biased Action on M3 mAChR in Diverse Cell Types and Tissues
Current research on this compound's biased agonism has been largely centered on human airway smooth muscle (ASM) cells and heterologous expression systems like HEK293 cells. nih.govnih.govnih.gov In ASM cells, this compound promotes G protein-coupled receptor kinase (GRK)/arrestin-dependent signaling without activating the canonical Gq-mediated calcium mobilization that leads to muscle contraction. nih.gov This selective action results in the inhibition of the hypercontractile phenotype associated with obstructive airway diseases. nih.govnih.gov Similar M3 mAChR-dependent AMP-activated protein kinase (AMPK) phosphorylation by this compound has been observed in HEK293 cells, demonstrating the effect is not exclusive to one cell type. nih.gov
Elucidation of Underlying Mechanisms for GRK/Arrestin-Mediated Signaling Regulation by this compound
The signaling initiated by this compound at the M3 mAChR is dependent on GRK2/3 and β-arrestin, distinguishing it from canonical G protein-mediated pathways. nih.govnih.gov Studies have shown that this compound promotes the recruitment of β-arrestin 2 to the M3 mAChR. nih.gov The subsequent activation of AMPK is inhibited by the knockdown of β-arrestin 1 or GRK2/3. nih.gov The process of receptor desensitization and internalization is typically initiated by GRK phosphorylation of the agonist-bound receptor, followed by the recruitment of arrestin proteins. nih.govfrontiersin.org
While the involvement of GRKs and arrestins is established, the precise molecular interactions that define this biased signaling are not fully understood. nih.gov Research has identified that the signaling cascade involves the atypical protein kinase C-iota (PKC-ι) and the calcium/calmodulin-dependent kinase kinase 1 (CaMKK1), but not CaMKK2, in a calcium-independent manner. nih.govphysiciansweekly.com Further research is needed to fully elucidate how the this compound-bound M3 mAChR preferentially engages this GRK/arrestin/PKC-ι/CaMKK1 axis while precluding Gq protein coupling. nih.govnih.gov Understanding these underlying mechanisms is fundamental to the rational design of future biased M3 mAChR ligands with improved specificity and efficacy.
Exploration of Additional Downstream Signaling Pathways and Effectors
The primary downstream effector of this compound's biased signaling identified to date is AMP-activated protein kinase (AMPK). nih.govnih.gov Activation of the AMPK α1 isoform by this compound leads to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.govphysiciansweekly.com This is achieved through the phosphorylation of Raptor, a key component of mTORC1, which subsequently inhibits pathways involved in mRNA translation and gene transcription, ultimately preventing the pathogenic remodeling of airway smooth muscle. nih.gov this compound-induced AMPK activation also leads to the phosphorylation of the downstream target acetyl-coenzyme A carboxylase (ACC). nih.gov
While the AMPK-mTORC1 axis is a significant finding, it is plausible that other signaling pathways are also modulated by this compound's biased agonism. AMPK is a central regulator of a wide variety of cellular functions, and its activation can influence numerous metabolic and signaling networks. nih.govmdpi.comimrpress.com Future studies should employ unbiased screening approaches, such as phosphoproteomics and transcriptomics, to identify other potential downstream effectors and pathways regulated by this compound. This will provide a more comprehensive picture of its cellular effects and could uncover additional mechanisms contributing to its therapeutic potential.
Development and Characterization of Novel Biased M3 mAChR Ligands
The field of M3 mAChR pharmacology has been historically hindered by a lack of biased ligands, with this compound being the first to be characterized as such. nih.govnih.gov The discovery that this compound, previously known as a selective M4 mAChR antagonist, acts as a biased M3 mAChR agonist was a significant breakthrough. nih.govnih.govmedchemexpress.com This finding demonstrates the feasibility of developing therapeutic agents based on biased agonism for this receptor. nih.gov
A major future objective is to leverage this knowledge to design and synthesize novel ligands with greater bias and selectivity for the M3 mAChR. Recent advances, including the determination of the high-resolution X-ray structure of the M3R, provide a structural basis for the rational design of new orthosteric or allosteric modulators. nih.gov Developing a portfolio of biased M3 mAChR ligands with varying degrees and types of bias would be an invaluable tool for dissecting the complexities of M3R signaling and could lead to drugs with more refined therapeutic actions and fewer side effects compared to conventional orthosteric ligands. nih.gov
Comprehensive Preclinical Studies in Relevant Disease Models
Initial research on this compound has demonstrated its potential to inhibit transforming growth factor-β (TGF-β)-induced changes that lead to a hypercontractile airway smooth muscle phenotype. nih.govnih.gov Specifically, this compound was shown to inhibit TGF-β-induced SMAD-Luc activity, smooth muscle α-actin expression, and actin stress fiber formation in ASM cells. nih.govnih.gov These findings are highly relevant for the treatment of obstructive airway diseases like asthma and COPD, where airway remodeling and hypercontractility are key pathological features. nih.govphysiciansweekly.com
The promising results from these cell-based studies underscore the urgent need for comprehensive preclinical evaluation in relevant animal models of airway disease. nih.gov Such studies are necessary to determine if the beneficial effects observed in vitro translate to an in vivo setting, leading to reduced airway hyperresponsiveness and prevention of airway remodeling. These preclinical models will be crucial for assessing the therapeutic efficacy and establishing the potential of biased M3 mAChR agonism as a viable treatment strategy for obstructive lung diseases. nih.gov
Comparative Studies with Other Muscarinic Receptor Modulators to Delineate Specificity of Action
A key aspect of understanding this compound is comparing its action to other muscarinic receptor modulators. The most illustrative comparison is with balanced or unbiased agonists like methacholine (B1211447) (MCh). nih.gov While both this compound and MCh can induce AMPK phosphorylation, the upstream mechanisms are distinct. nih.gov this compound-induced AMPK activation is GRK/arrestin-dependent and Gq-independent, whereas MCh-induced AMPK activation is Gq-dependent and results in calcium mobilization and ASM contraction. nih.govnih.gov Furthermore, this compound acts as a competitive antagonist of MCh-induced calcium mobilization. nih.govatsjournals.org
This compound was originally identified as a selective antagonist for the M4 muscarinic receptor, with significantly lower affinity for M1, M2, and M3 subtypes. medchemexpress.commedchemexpress.cn Its newly discovered role as a biased M3 agonist highlights a pharmacological complexity that warrants further investigation. nih.gov Future comparative studies should include a broader range of muscarinic agonists, antagonists (like tiotropium), and allosteric modulators across all five muscarinic receptor subtypes. nih.govnih.gov This will help to precisely delineate the specificity of action of this compound and other novel biased ligands, which is critical for predicting their therapeutic window and potential off-target effects.
Interactive Data Table: Signaling Comparison of M3 mAChR Ligands
| Feature | This compound | Methacholine (MCh) |
| Primary M3 Action | Biased Agonist | Unbiased Agonist |
| Gq-Calcium Mobilization | Inhibits | Activates |
| β-Arrestin Recruitment | Promotes | Promotes |
| AMPK Phosphorylation | Induces (Sustained) | Induces (Transient) |
| AMPK Activation Pathway | GRK/Arrestin-Dependent, Gq-Independent | Gq-Dependent |
| Key Upstream Kinases | PKC-ι, CaMKK1 | CaMKK1, CaMKK2 |
| Functional Outcome in ASM | Inhibits Hypercontractile Phenotype | Promotes Contraction |
Q & A
Q. What are the primary receptor targets of PD 102807, and how do its selectivity profiles vary across studies?
this compound is historically described as a selective M4 muscarinic acetylcholine receptor (mAChR) antagonist with IC50 values of 90.7 nM for M4 and weaker inhibition of M1, M2, M3, and M5 receptors (IC50: 6558.7–7411.7 nM) . However, recent studies identify it as a biased M3 mAChR ligand that antagonizes Gq-mediated calcium signaling while promoting GRK/arrestin-dependent AMPK activation in airway smooth muscle (ASM) cells . To resolve this contradiction, researchers should validate receptor selectivity using radioligand binding assays (e.g., [³⁵S]-GTPγS binding) in cell lines with controlled mAChR subtype expression and employ functional assays (e.g., calcium flux vs. β-arrestin recruitment) to distinguish biased signaling .
Q. How can researchers design experiments to confirm this compound’s receptor selectivity in a specific tissue or cell model?
- Step 1 : Use cell lines with stable overexpression of individual mAChR subtypes (e.g., HEK293 cells) to isolate receptor-specific effects.
- Step 2 : Perform competitive binding assays with subtype-selective antagonists (e.g., pirenzepine for M1, methoctramine for M2) to quantify displacement of this compound .
- Step 3 : Compare functional responses (e.g., calcium mobilization, cAMP inhibition) across subtypes. For example, this compound inhibits M3-mediated TGF-β signaling in ASM cells but lacks activity in M4-dominated systems .
Advanced Research Questions
Q. What methodologies elucidate this compound’s biased signaling mechanisms at M3 mAChRs?
this compound induces GRK2/3- and β-arrestin-dependent AMPK phosphorylation without activating Gq/calcium pathways. Key experimental approaches include:
- Knockdown/knockout models : Silencing β-arrestin1 or GRK2/3 abolishes AMPK activation, confirming pathway dependence .
- Kinase inhibition assays : Use inhibitors like YM-254890 (Gq blocker) or STO-609 (CaMKK inhibitor) to isolate calcium-independent AMPK activation .
- Bioluminescence resonance energy transfer (BRET) : Monitor real-time β-arrestin recruitment to M3 receptors in ASM cells .
Q. How can researchers resolve contradictions in this compound’s reported effects on TGF-β-induced ASM phenotype regulation?
this compound suppresses TGF-β-driven SMAD-Luc activity, α-smooth muscle actin expression, and hypercontractility via AMPK activation . To address variability:
- Control for receptor density : Use ASM cells with validated M3 expression levels (e.g., hTERT-immortalized lines) .
- Standardize TGF-β stimulation protocols : Pre-treat cells with this compound (e.g., 1 µM, 24 hours) before TGF-β exposure to assess preventive effects .
- Quantify stress fiber formation : Employ phalloidin staining and confocal microscopy to measure actin cytoskeletal changes .
Q. What experimental strategies validate this compound’s anti-dyskinetic effects in vivo?
- L-DOPA-induced dyskinesia (LID) models : Administer this compound via striatal perfusion (3 µM) in Parkinsonian rodents and quantify abnormal involuntary movements (AIMs) .
- Neurotransmitter profiling : Use microdialysis to monitor this compound’s suppression of GABA and glutamate release in the substantia nigra and striatum .
- Behavioral assays : Pair motor function tests (e.g., rotarod) with biochemical analyses to distinguish anti-dyskinesia from general motor effects .
Methodological Considerations
Q. How to ensure reproducibility in studies investigating this compound’s receptor bias?
- Document receptor expression levels : Use qPCR or flow cytometry to confirm mAChR subtype ratios in cell models .
- Standardize ligand preparation : this compound has limited solubility in aqueous buffers; dissolve in DMSO (≤0.1% final concentration) and verify stability via LC-MS .
- Cross-validate findings : Compare results across orthogonal assays (e.g., BRET for β-arrestin recruitment vs. Western blot for AMPK phosphorylation) .
Q. What statistical approaches address variability in this compound’s IC50 values across receptor subtypes?
- Nonlinear regression analysis : Fit concentration-response curves using software like GraphPad Prism to calculate IC50 and Hill slopes .
- Meta-analysis : Pool data from independent studies to identify outliers (e.g., M3 IC50 discrepancies between ASM cells vs. recombinant systems) .
Emerging Research Directions
Q. How can this compound’s biased agonism inform the design of novel therapeutics for obstructive lung diseases?
this compound’s dual action—inhibiting Gq-driven bronchoconstriction while activating AMPK to suppress ASM remodeling—highlights the therapeutic potential of biased M3 ligands . Researchers should:
Q. What are the implications of this compound’s species-specific effects on translational research?
this compound’s M4/M3 selectivity varies between human and rodent receptors. To mitigate this:
- Use humanized models : Employ ASM cells from human donors or transgenic mice expressing human M3/M4 receptors .
- Cross-test ligands : Compare this compound with species-specific agonists/antagonists (e.g., tropicamide for rodent M4) .
Data Contradiction Analysis
Q. How to reconcile this compound’s dual roles as an M4 antagonist and M3-biased ligand?
Context-dependent signaling explains this duality:
- Receptor density : In systems with high M3 expression (e.g., ASM cells), this compound preferentially engages M3-GRK/arrestin pathways .
- Allosteric modulation : this compound may bind M4 receptors at allosteric sites, altering orthosteric ligand efficacy .
- Experimental validation : Use CRISPR to knockout M3 or M4 receptors and assess residual this compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
